molecular formula C6H2Cl3O3S- B1261909 2,4,6-Trichlorobenzenesulfonate

2,4,6-Trichlorobenzenesulfonate

Cat. No.: B1261909
M. Wt: 260.5 g/mol
InChI Key: SJDXJURIQGALGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichlorobenzenesulfonate is a sulfonate derivative of benzene with three chlorine substituents at the 2, 4, and 6 positions. Chlorinated benzenesulfonates are typically utilized in specialty chemical synthesis, pharmaceuticals, or agrochemicals due to their electron-withdrawing substituents, which enhance reactivity in nucleophilic substitutions or coupling reactions .

Properties

Molecular Formula

C6H2Cl3O3S-

Molecular Weight

260.5 g/mol

IUPAC Name

2,4,6-trichlorobenzenesulfonate

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H,10,11,12)/p-1

InChI Key

SJDXJURIQGALGO-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)[O-])Cl)Cl

Synonyms

2,4,6-TCBS
2,4,6-trichlorobenzenesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2,4,6-Triisopropylbenzenesulfonyl Chloride C₁₈H₂₇ClO₂S 302.86 Three isopropyl groups
2,4,6-Trifluorobenzenesulfonyl Chloride C₆H₂ClF₃O₂S 230.59 Three fluorine atoms
2,4,6-Trichlorophenyl 4-(Trifluoromethoxy)-benzenesulfonate C₁₃H₆Cl₃F₃O₄S 421.60 Three chlorine atoms, trifluoromethoxy group
2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate C₉H₉F₃O₃S 254.23 Trifluoroethyl, methyl groups

Key Observations :

  • Chlorine vs.
  • Hybrid Substituents : The trifluoromethoxy group () combines electronegativity and lipophilicity, likely improving membrane permeability in bioactive compounds .
  • Alkyl Groups : Bulky isopropyl substituents () hinder steric access to the sulfonyl chloride group, slowing reaction kinetics in syntheses .

Physicochemical and Application Comparison

Property 2,4,6-Triisopropylbenzenesulfonyl Chloride 2,4,6-Trifluorobenzenesulfonyl Chloride 2,4,6-Trichlorophenyl 4-(Trifluoromethoxy)-benzenesulfonate 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate
Solubility Chloroform Not reported Not reported Not reported
Melting Point Not reported Not reported 72–74°C Not reported
Appearance White to off-white solid Not reported Not reported Not reported
Storage Conditions Refrigerator, inert atmosphere Not reported Not reported Not reported
Primary Applications Drug synthesis, glycerophospholipid production Reagent for fluorinated compound synthesis Specialty chemicals (e.g., agrochemical intermediates) Likely fluorinated surfactant or polymer precursor

Key Observations :

  • Thermal Stability : The higher melting point of ’s compound (72–74°C) suggests greater crystalline stability due to chlorine and trifluoromethoxy groups .
  • Reactivity : Sulfonyl chlorides (Evidences 1, 2) are highly reactive toward nucleophiles (e.g., amines, alcohols), whereas sulfonate esters (Evidences 4, 5) are typically milder electrophiles .
  • Solubility Trends: The triisopropyl compound’s solubility in chloroform aligns with non-polar substituents, whereas chlorinated/fluorinated analogs may require polar aprotic solvents (e.g., DMF) .

Key Observations :

  • Chlorinated Compounds : ’s irritant classification highlights the need for cautious handling, while ’s designation as dangerous goods underscores its reactivity .
  • Fluorinated Analogs : While hazards for are unspecified, fluorinated sulfonyl chlorides are generally corrosive and require inert-atmosphere storage .

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